molecular formula C8H16N2O B15241197 1-Oxa-5,9-diazaspiro[5.5]undecane

1-Oxa-5,9-diazaspiro[5.5]undecane

Cat. No.: B15241197
M. Wt: 156.23 g/mol
InChI Key: BFFDXYMKUVXAPQ-UHFFFAOYSA-N
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Description

1-Oxa-5,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework that includes an oxygen atom and two nitrogen atoms within a spiro-fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-5,9-diazaspiro[5.5]undecane can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods: The industrial production of this compound typically involves multi-step synthetic routes. For example, the olefin metathesis reaction using a Grubbs catalyst is a known method, although it is complex and expensive to reproduce . Optimization of these methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-5,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or amines .

Scientific Research Applications

1-Oxa-5,9-diazaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-5,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Uniqueness: 1-Oxa-5,9-diazaspiro[55]undecane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-oxa-5,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C8H16N2O/c1-4-10-8(11-7-1)2-5-9-6-3-8/h9-10H,1-7H2

InChI Key

BFFDXYMKUVXAPQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCNCC2)OC1

Origin of Product

United States

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